molecular formula C18H16ClNO3S B11141214 3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11141214
M. Wt: 361.8 g/mol
InChI Key: SGDVRROPYQUUSJ-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the benzothiophene family. Its full IUPAC name is 3-chloro-N-(2,5-dimethoxyphenyl)propanamide with the chemical formula C₁₁H₁₄ClNO₃ . Let’s break it down:

    Benzothiophene: A heterocyclic aromatic compound containing a thiophene ring fused to a benzene ring.

    3-chloro: Indicates a chlorine atom at the third position on the benzene ring.

    N-(2,5-dimethoxyphenyl): Refers to a phenyl group with two methoxy (OCH₃) substituents at positions 2 and 5.

    6-methyl: Indicates a methyl group (CH₃) at the sixth position on the benzothiophene ring.

    1-benzothiophene-2-carboxamide: The carboxamide functional group (CONH₂) is attached to the benzothiophene ring.

Preparation Methods

Synthetic Routes::

    Amide Formation: The compound can be synthesized by reacting 3-chloropropanoyl chloride with 2,5-dimethoxyaniline in the presence of a base (such as triethylamine). This forms the amide linkage.

    Benzothiophene Ring Formation: The benzothiophene ring can be constructed via cyclization reactions using appropriate reagents and conditions.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Chlorine substitution reactions can occur at the 3-position.

    Reduction: Reduction of the carbonyl group (C=O) in the amide may yield the corresponding alcohol.

Common Reagents::

    N-Bromosuccinimide (NBS): Used for benzylic bromination reactions.

    Hydrogenation Catalysts: Employed for reduction reactions.

    Strong Bases: Facilitate amide formation.

Major Products::

    3-Chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide: itself is a significant product.

  • Byproducts may include regioisomers and partially reduced forms.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Investigated for potential drug development due to its structural features.

    Biological Studies: Used as a probe to explore biological pathways.

    Materials Science: May contribute to the design of functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While unique, it shares similarities with other benzothiophenes, such as 2-bromo-benzamide (CAS Number: 4001-73-4) and 4-chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide (CAS Number: 868255-10-1). These compounds exhibit diverse properties and applications.

Properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H16ClNO3S/c1-10-4-6-12-15(8-10)24-17(16(12)19)18(21)20-13-9-11(22-2)5-7-14(13)23-3/h4-9H,1-3H3,(H,20,21)

InChI Key

SGDVRROPYQUUSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl

Origin of Product

United States

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